Histone H2B 3
Description
Histone H2B.3 is a variant of the core histone H2B, which plays a critical role in chromatin structure by compacting DNA into nucleosomes. Unlike canonical H2B, H2B.3 exhibits sequence variations that may influence its interaction with DNA or other histones. In Hydractinia, a cnidarian model organism, H2B.3 belongs to a subset of closely related H2B isoforms (H2B.3–6) that are nearly indistinguishable at the protein level but show nucleotide-level distinctions . These subtle differences suggest specialized regulatory roles in gene expression, DNA repair, or chromatin dynamics. H2B.3 is transcriptionally regulated in a context-dependent manner, as demonstrated by RNA-Seq data distinguishing its expression patterns from other H2B variants .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
PDPAKTAPKKKSKKAVT |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative PTM Profiles
| Variant | Ubiquitination Site | Phosphorylation Sites | Acetylation Sites |
|---|---|---|---|
| H2B.3 (pred.) | Lys120 | Ser32, Ser36 | Undetermined |
| Canonical H2B | Lys120 | Ser32, Ser36 | Lys5/12/15/20 |
| Yeast H2B | Lys123 | Ser10, Ser33 | Lys11/16 |
Table 2: Expression and Disease Links
| Variant | High Expression Context | Disease Association |
|---|---|---|
| H2B.3 | Hydractinia stem cells | Undetermined |
| Canonical H2B | Proliferating cells | Colon cancer |
| H2B.1 (yeast) | Log-phase growth | Genome instability |
Tools and Resources
- HistoneDB 2.0: A database for comparing histone sequences, phylogenetic trees, and PTM annotations .
- Structural Models : PDB entries for H2A-H2B dimers (e.g., 1KX5) provide templates for H2B.3 interaction studies .
Preparation Methods
Recombinant Expression in Escherichia coli
- Expression System: Histone H2B 3 is typically expressed in E. coli BL21 (DE3) or similar strains. The gene encoding H2B 3 is cloned into a suitable expression vector, often incorporating a His6-tag for purification purposes.
- Induction: Cultures are grown to mid-log phase (OD600 ≈ 0.5) and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), commonly at 0.4 mM, followed by incubation for 3 hours at 37°C.
- Harvesting and Lysis: Cells are harvested by centrifugation and lysed, often by sonication, to release inclusion bodies containing the recombinant histone.
Denaturation and Solubilization
- Unfolding Buffer: Inclusion bodies are solubilized in a strong denaturant, typically 7 M guanidinium hydrochloride, with reducing agents like dithiothreitol (DTT) to maintain cysteine residues in a reduced state.
- Purification: The denatured protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by cation-exchange chromatography to achieve high purity.
Tag Removal and Final Purification
- Tag Cleavage: The His6-tag is removed by proteolytic cleavage (e.g., thrombin or PreScission protease), and the protein is further purified by cation-exchange chromatography.
- Lyophilization: The purified histone is dialyzed against water and lyophilized for storage at 4°C or -80°C.
Refolding and Octamer Assembly
- Refolding: Lyophilized H2B 3 is mixed with other core histones (H2A, H3, H4) in equimolar ratios and dissolved in unfolding buffer. Refolding is achieved by stepwise dialysis against buffers with decreasing salt concentrations (from 2 M KCl or NaCl to 250 mM).
- Octamer Formation: The histone mixture is purified by gel filtration chromatography to isolate the correctly assembled histone octamer.
Nucleosome Reconstitution
- DNA Assembly: The histone octamer is mixed with a defined DNA fragment (e.g., 145 bp Widom 601 DNA) and reconstituted into nucleosomes by salt gradient dialysis, gradually reducing the salt concentration to promote nucleosome assembly.
- Final Purification: The assembled nucleosomes are purified by preparative native polyacrylamide gel electrophoresis (PAGE) and stored appropriately.
Q & A
Q. What are the primary structural and regulatory roles of Histone H2B in chromatin?
Histone H2B is a core component of nucleosomes, facilitating DNA compaction and transcriptional regulation. Post-translational modifications (PTMs) like monoubiquitination (H2Bub1) modulate chromatin accessibility and gene expression. For example, H2Bub1 is implicated in transcriptional elongation and DNA repair . Standard methods to study these roles include chromatin immunoprecipitation (ChIP) and Western blotting with validated antibodies targeting specific PTMs .
Q. What methodologies are essential for detecting Histone H2B modifications (e.g., H2Bub1)?
- Western Blot : Use antibodies validated for specificity (e.g., ab178426 for H2Bub1) with proper controls (e.g., histone extraction protocols and loading controls like total H3) .
- Immunofluorescence/Immunohistochemistry : Paraffin-embedded tissue sections or fixed cells stained with antibodies (e.g., ab250047) to assess spatial distribution .
- ChIP-qPCR : To map H2Bub1 enrichment at specific loci, combine ChIP with primers targeting gene promoters .
Advanced Research Questions
Q. How does H2Bub1 regulate autophagy under nutrient deprivation, and what experimental strategies can dissect this mechanism?
Under starvation, H2Bub1 levels decline due to USP44-mediated deubiquitination, activating autophagy-related genes. Key approaches:
- siRNA Knockdown : Target USP44 or DNMT3a/b to validate their roles in H2Bub1 dynamics .
- DNA Methylation Profiling : Bisulfite sequencing to analyze USP44 promoter methylation changes during starvation .
- Autophagy Assays : Monitor LC3-II conversion via Western blot or GFP-LC3 puncta formation under HBSS-induced starvation .
Q. How can contradictory findings on ATG5's role in H2Bub1 regulation be resolved?
ATG5 knockdown reduces H2Bub1 independently of autophagy, suggesting non-canonical roles. To address contradictions:
- Pharmacological Inhibition : Compare ATG5-deficient cells with 3-MA (autophagy inhibitor) to isolate autophagy-independent effects .
- Rescue Experiments : Re-express ATG5 in knockout models to confirm specificity .
Q. What experimental designs elucidate crosstalk between H2Bub1 and H4K16ac during autophagy?
- Co-Immunoprecipitation : Assess physical interactions between H2Bub1 and H4K16ac regulators (e.g., hMof) .
- Dual ChIP : Sequential ChIP for H2Bub1 and H4K16ac at shared genomic loci .
- Transcriptional Profiling : RNA-seq to correlate histone mark changes with autophagy gene expression .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in Western blot analysis of H2B modifications?
- Antibody Validation : Use knockout/knockdown controls to confirm specificity (e.g., H2Bub1 in USP44-deficient cells) .
- Normalization : Total histone H3 or Coomassie staining as loading controls .
- Statistical Reporting : Follow Nature Research guidelines for sample size, p-values, and effect sizes (e.g., Cohen’s d) .
Q. Why does rapamycin fail to alter H2Bub1 levels, unlike starvation?
Rapamycin activates autophagy via mTORC1 inhibition, which does not engage the DNMT3a/b-USP44 axis. To confirm:
- Comparative Studies : Treat cells with rapamycin and HBSS, then measure DNMT3a/b stability and USP44 expression .
- Pathway-Specific Inhibitors : Use Torin1 (mTOR inhibitor) to dissect pathway-specific effects .
Data Contradiction and Mechanistic Analysis
Q. How do DNMT3a/b regulate USP44 expression and H2Bub1 during starvation?
Starvation triggers proteasomal degradation of DNMT3a/b, reducing USP44 promoter methylation and upregulating USP44. Methods:
- Ubiquitination Assays : Immunoprecipitate DNMT3a/b under starvation to detect polyubiquitination .
- Methylation-Specific PCR : Analyze USP44 promoter methylation in DNMT3a/b knockdown cells .
Q. What controls are critical when analyzing H2Bub1 dynamics in autophagy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
